molecular formula C10H18Cl2N2O2S B13520072 Ethyl2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylatedihydrochloride

Ethyl2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylatedihydrochloride

Cat. No.: B13520072
M. Wt: 301.2 g/mol
InChI Key: MLHMVCZAMLCGFB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound with a complex structure that includes a thiazole ring, an aminopropyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 3-aminopropylamine under controlled conditions to introduce the aminopropyl group. The final product is obtained as a dihydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole compounds.

Scientific Research Applications

Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways. The thiazole ring may also play a role in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate
  • Propyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C10H18Cl2N2O2S

Molecular Weight

301.2 g/mol

IUPAC Name

ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride

InChI

InChI=1S/C10H16N2O2S.2ClH/c1-3-14-10(13)9-7(2)12-8(15-9)5-4-6-11;;/h3-6,11H2,1-2H3;2*1H

InChI Key

MLHMVCZAMLCGFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CCCN)C.Cl.Cl

Origin of Product

United States

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